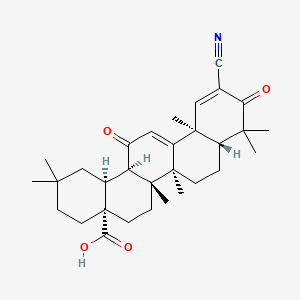

Bardoxolone

Description

Propriétés

IUPAC Name |

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGZJQLMVSIZEI-UQMAOPSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025273 | |

| Record name | Bardoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218600-44-3 | |

| Record name | Bardoxolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bardoxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 218600-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bardoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARDOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bardoxolone Methyl from Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bardoxolone methyl, a promising therapeutic agent, from its natural precursor, oleanolic acid. This compound methyl is a synthetic oleanane triterpenoid known for its potent anti-inflammatory and antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.[1][2][3] This document details the chemical synthesis, experimental protocols, underlying mechanism of action, and relevant clinical data, serving as a critical resource for professionals in drug development and chemical research.

I. Chemical Synthesis Pathway

The synthesis of this compound methyl from oleanolic acid is an efficient, multi-step process. A widely adopted method accomplishes the conversion in approximately five steps with an overall yield of around 50%.[1][4] This process requires minimal chromatographic purifications, making it scalable for producing gram quantities of the final compound.[1] The synthesis modifies the C-3 hydroxyl group, the C-ring double bond, and the C-28 carboxylic acid of the original oleanolic acid structure.[4][5]

The general synthetic workflow is outlined below.

Caption: A flowchart illustrating the key stages in the synthesis of this compound methyl from oleanolic acid.

II. Quantitative Data Summary

The following table summarizes the quantitative yields for each step in a representative synthesis of this compound methyl from oleanolic acid.

| Step | Reaction | Key Reagents | Yield (%) | Reference |

| 1 | Esterification | K₂CO₃, MeI, DMF | 99% | [4] |

| 2 | Oxidation | Iodobenzoic acid, DMSO | 87% | [4] |

| 3 & 4 | Epoxidation & Bromination | mCPBA; HBr, Br₂, Acetic Acid | 82% (over two steps) | [4] |

| 5 | Cyanation | CuCN, KI, DMF | 73% | [4] |

| Overall | - | - | ~50% | [1][4] |

III. Detailed Experimental Protocols

The protocols provided below are based on established and published synthetic methods.[4][6]

Step 1: Methyl Esterification of Oleanolic Acid

-

Objective: To protect the carboxylic acid group at C-28 as a methyl ester.

-

Procedure: To a solution of oleanolic acid in acetone, add potassium carbonate (K₂CO₃) and iodomethane (MeI). The reaction mixture is stirred at room temperature for approximately 24 hours. Following the reaction, the mixture is concentrated in vacuo. The resulting residue is dissolved in dichloromethane, washed sequentially with water and brine, and then dried over magnesium sulfate. Filtration and removal of the solvent under vacuum yields the methyl ester product, 3β-acetyloleanolic acid methyl ester.[6] A similar procedure using DMF as the solvent at 0°C to room temperature also yields the desired product in high purity.[4]

Step 2: Oxidation of the C-Ring

-

Objective: To introduce a ketone at the C-12 position.

-

Procedure: The methyl ester intermediate is dissolved in a mixture of fluorobenzene and DMSO. Iodobenzoic acid is added, and the mixture is heated to 85°C for 24 hours.[4] This step facilitates the oxidation of the C-12 position, a critical step for creating the dienone system in the final product.

Step 3 & 4: Epoxidation and Bromination

-

Objective: To functionalize the A-ring in preparation for the introduction of the cyano group.

-

Procedure:

-

The product from the previous step is dissolved in dichloromethane and cooled to 0°C. Meta-chloroperoxybenzoic acid (mCPBA) is added, and the reaction is stirred for 12-24 hours at room temperature to form an epoxide.[4][6]

-

The resulting intermediate is then treated with hydrobromic acid (HBr) and bromine (Br₂) in acetic acid. The reaction is maintained at room temperature and then warmed to 35°C for 24 hours.[4] This two-step process results in the formation of a bromo-substituted intermediate.

-

Step 5: Cyanation to Yield this compound Methyl

-

Objective: To introduce the cyano group at the C-2 position and form the final product.

-

Procedure: The bromo-intermediate is dissolved in anhydrous DMF. Copper cyanide (CuCN) and potassium iodide (KI) are added, and the reaction mixture is heated to 120°C for 24 hours.[4] After cooling, the reaction is worked up and the crude product is purified, typically via silica gel chromatography, to yield this compound methyl as a solid.[7][8]

IV. Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

This compound methyl exerts its therapeutic effects primarily by activating the Keap1-Nrf2 pathway, a central regulator of cellular defense against oxidative and electrophilic stress.[9][10] It also inhibits the pro-inflammatory NF-κB pathway.[2][11]

Under normal, unstressed conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[3][10] this compound methyl is an electrophilic molecule that reacts with specific cysteine residues on Keap1.[9] This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[9][12] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, inducing the transcription of a wide array of cytoprotective and antioxidant enzymes.[9][10]

Caption: The signaling pathway of this compound methyl, highlighting the activation of Nrf2 and inhibition of NF-κB.

V. Clinical Trial Data Overview

This compound methyl has been evaluated in numerous clinical trials, particularly for its potential in treating chronic kidney disease (CKD) in patients with type 2 diabetes and Alport syndrome. A key finding has been its effect on the estimated glomerular filtration rate (eGFR).

| Clinical Trial | Patient Population | Key Finding | Quantitative Result | Reference(s) |

| BEAM (Phase 2) | Patients with moderate to severe CKD and type 2 diabetes | Increased eGFR after 24 months of treatment | > 10 ml/min/1.73 m² increase in eGFR | [2] |

| TSUBAKI (Phase 2) | Diabetic kidney disease patients | Significant increase in measured GFR at week 16 | Intergroup difference of +6.64 ml/min per 1.73 m² vs. placebo (P = 0.008) | [13][14] |

| CARDINAL (Phase 3) | Patients with Alport Syndrome | Significant improvement in eGFR at week 48 | Intergroup difference of +9.50 mL/min/1.73 m² vs. placebo (p<0.0001) | [15] |

| CARDINAL (Phase 3) | Patients with Alport Syndrome | Significant improvement in retained eGFR at week 52 (4 weeks post-treatment) | Intergroup difference of +5.14 mL/min/1.73 m² vs. placebo (p=0.0012) | [15] |

| BEACON (Phase 3) | Patients with stage 4 CKD and type 2 diabetes | Trial terminated due to higher rate of heart-related adverse events | Not applicable (trial halted) | [2] |

Note: The BEACON trial was terminated early due to safety concerns, specifically an increased rate of heart failure-related events in the treatment group.[2] Subsequent analyses suggested that patients with specific risk factors, such as elevated baseline B-type natriuretic peptide levels, were more susceptible.[11][14]

This guide provides a foundational understanding of the synthesis and biological activity of this compound methyl. Researchers are encouraged to consult the cited literature for further details and to inform their own experimental designs.

References

- 1. Efficient and scalable synthesis of this compound methyl (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound methyl - Wikipedia [en.wikipedia.org]

- 3. This compound Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 11. karger.com [karger.com]

- 12. This compound methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound Methyl in Patients With Alport Syndrome - BioSpace [biospace.com]

Mechanism of Action of Bardoxolone on the Nrf2 Pathway: A Technical Guide

Abstract

Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid that has been extensively studied as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. This compound exerts its effects through a direct, covalent interaction with the Nrf2 repressor protein, Keap1, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, initiates the transcription of a broad array of cytoprotective genes. This technical guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

The Keap1-Nrf2 Signaling Pathway: Baseline Regulation

Under homeostatic (unstressed) conditions, the transcription factor Nrf2 is maintained at low levels. Its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[2] Keap1 continuously binds to Nrf2 in the cytoplasm, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome.[2] This constant turnover ensures that the Nrf2-mediated antioxidant response is tightly controlled and only activated in response to specific cellular stresses.

Caption: Baseline regulation of the Keap1-Nrf2 pathway under unstressed conditions.

Core Mechanism of Action of this compound

This compound functions as an Nrf2 pathway activator by directly targeting and inhibiting Keap1. The mechanism can be dissected into several key steps:

2.1. Covalent Modification of Keap1 this compound is an electrophilic molecule that covalently binds to reactive cysteine residues on the Keap1 protein.[3][4] This interaction is a Michael addition reaction. While Keap1 has several reactive cysteines, Cys151, located in the BTB domain of Keap1, has been identified as a primary target for this compound and other similar activators.[5]

2.2. Inhibition of Nrf2 Ubiquitination and Degradation The covalent modification of Keap1 by this compound induces a conformational change that disrupts the integrity of the Keap1-Cul3 E3 ubiquitin ligase complex.[2] This prevents Keap1 from presenting Nrf2 for ubiquitination. As a result, the proteasomal degradation of newly synthesized Nrf2 is inhibited.[6][7]

2.3. Nrf2 Accumulation and Nuclear Translocation With its degradation blocked, Nrf2 protein rapidly accumulates in the cytoplasm.[6] This allows it to escape Keap1-mediated repression and translocate into the nucleus.[7][8]

2.4. Transcriptional Activation of ARE-Dependent Genes Once in the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins.[3][4] This Nrf2-Maf complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Responsive Elements (EpREs) located in the promoter regions of its target genes.[3][6] This binding initiates the transcription of more than 250 genes that form the core of the cellular antioxidant and cytoprotective response.[9]

Caption: Mechanism of Nrf2 activation by this compound.

Quantitative Data on Nrf2 Pathway Activation

The effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of this compound Methyl (BM) on Nrf2 and Target Protein Expression

| Cell Line/Model | Treatment | Effect on Nrf2 Protein | Effect on Target Protein | Citation |

|---|---|---|---|---|

| NRK-52E cells | 0.2 µM BM + 50 mM dRib | Significant increase vs. dRib alone | Prevents dRib-induced decrease in SLC7A11 | [6] |

| HUVECs | 10-100 nM BM | Increased cytosolic and nuclear Nrf2 | Keap1 levels unchanged | [8] |

| Rat Model of CHF | 5 mg/kg BM | Partially reversed decrease in Nrf2 | N/A |[7][10] |

Table 2: Upregulation of Nrf2 Target Gene mRNA Expression

| Model System | Treatment | Target Gene | Fold Increase / Change | Citation |

|---|---|---|---|---|

| Cynomolgus Monkeys | This compound Methyl | NQO1, TXNRD1, GCLC, GSR | Significantly increased | [9] |

| Cynomolgus Monkeys | This compound Methyl | SRXN1 | ~43-fold (p=0.05) | [9] |

| HUVECs | 10-100 nM BM | HO1, NQO1, GCLC | Significant increase | [8] |

| NRK-52E cells | 0.2 µM BM + 50 mM dRib | HO-1, NQO1, GCLC, GCLM | Further increase vs. dRib alone |[6] |

Table 3: Pharmacodynamic and Clinical Effects of this compound Methyl

| Study Type | Population | Dose | Pharmacodynamic/Clinical Endpoint | Result | Citation |

|---|---|---|---|---|---|

| Phase I | Advanced Solid Tumors | MTD: 900 mg/day | NQO1 mRNA in PBMCs | Increased levels | [11] |

| Phase III (BEACON) | T2D, Stage 4 CKD | 20 mg/day | Serum ALT (mean change) | +14.6 U/L vs. +0.3 U/L (placebo) | [12] |

| Phase III (BEACON) | T2D, Stage 4 CKD | 20 mg/day | Serum AST (mean change) | +5.6 U/L vs. -0.1 U/L (placebo) | [12] |

| TSUBAKI Study | T2D, Stage 3-4 CKD | 5-15 mg/day (titrated) | Estimated GFR (eGFR) | Significant increase from baseline |[13] |

Key Experimental Protocols

Verifying the mechanism of action of Nrf2 activators like this compound involves a standard set of molecular and cellular biology techniques.

4.1. Co-Immunoprecipitation (Co-IP) to Assess Keap1-Nrf2 Interaction This technique is used to demonstrate that this compound disrupts the physical interaction between Keap1 and Nrf2.[6][8]

-

Cell Culture and Lysis: Culture cells (e.g., NRK-52E, HUVECs) and treat with vehicle control or this compound for the desired time. Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-Clearing: Centrifuge lysates to pellet debris. Incubate the supernatant with Protein A/G Sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet beads and transfer the pre-cleared lysate to a new tube. Add an anti-Keap1 antibody and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G Sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate (immunoprecipitant) and whole-cell lysate (input) samples by Western blot using antibodies against both Keap1 and Nrf2. A decrease in the amount of Nrf2 co-precipitated with Keap1 in this compound-treated samples indicates disruption of the interaction.[6]

Caption: A typical experimental workflow for Co-Immunoprecipitation (Co-IP).

4.2. Immunofluorescence (IF) for Nrf2 Nuclear Translocation This microscopy-based technique visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon treatment.[6]

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with vehicle, a positive control, or various concentrations of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Staining: Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum). Incubate with a primary antibody against Nrf2. After washing, incubate with a fluorescently-labeled secondary antibody.

-

Nuclear Counterstain: Stain the nuclei with a DNA-binding dye such as DAPI (blue fluorescence).

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using software like ImageJ to determine the extent of translocation.[6]

4.3. Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression This method is used to quantify the upregulation of Nrf2 target gene mRNA.[8][11]

-

Cell/Tissue Treatment and RNA Extraction: Treat cells or animal models as required. Isolate total RNA using a suitable method (e.g., TRIzol reagent or commercial kits) and treat with DNase to remove genomic DNA contamination.

-

cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions in a multi-well plate containing cDNA template, forward and reverse primers for the target gene (e.g., NQO1, HO-1) and a reference (housekeeping) gene (e.g., ABL1, β-actin), and a qPCR master mix (containing DNA polymerase and SYBR Green or a probe).

-

Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative expression of the target gene normalized to the reference gene using the 2-ΔΔCq method.[6]

Conclusion

This compound methyl is a potent, electrophilic activator of the Nrf2 signaling pathway. Its core mechanism of action involves the direct covalent modification of cysteine residues on the Nrf2 repressor protein, Keap1. This event abrogates the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its accumulation, nuclear translocation, and the transcriptional activation of a robust antioxidant and anti-inflammatory genetic program. Understanding this detailed mechanism and the experimental methodologies used to elucidate it is crucial for the continued development and evaluation of Nrf2-targeting therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of Bardoxolone Methyl: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a semi-synthetic triterpenoid investigational drug that has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties. Derived from the natural product oleanolic acid, it was initially developed as a potential anti-cancer agent. However, serendipitous observations of improved renal function in early clinical trials led to a strategic pivot in its development towards treating chronic kidney disease (CKD). Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses, and the concurrent inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This dual activity addresses the underlying oxidative stress and inflammation that drive the progression of many chronic diseases. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development journey of this compound methyl.

Discovery and Synthesis

This compound methyl was developed from the natural product oleanolic acid, a pentacyclic triterpenoid known to possess modest anti-inflammatory activity. The goal of the synthetic chemistry effort was to create derivatives with significantly enhanced potency. The synthesis of this compound methyl from oleanolic acid is an efficient, five-step process that achieves an overall yield of approximately 50%.[1]

Synthetic Pathway Overview

The synthesis involves targeted modifications to the A and C rings and the C-28 carboxylic acid of the oleanolic acid scaffold.[1] This chemical engineering enhances the electrophilic nature of the molecule, making it a potent Michael acceptor that can covalently interact with cysteine residues on target proteins like Keap1.

Mechanism of Action

This compound methyl exerts its biological effects primarily through the modulation of two critical intracellular signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] this compound methyl, an electrophilic molecule, covalently binds to reactive cysteine residues on Keap1.[2] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[3] Consequently, newly synthesized Nrf2 is stabilized, avoids degradation, and translocates to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins, such as Heme Oxygenase 1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][4]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus. Nuclear NF-κB then drives the transcription of pro-inflammatory genes, including cytokines and chemokines. Preclinical studies indicate that this compound methyl can directly inhibit IKKβ, thereby preventing IκB phosphorylation and degradation and ultimately suppressing NF-κB activation.[5]

Preclinical Development

This compound methyl has demonstrated potent activity in a wide range of preclinical models, validating its mechanism of action and therapeutic potential. In vitro studies show that it activates Nrf2 signaling at nanomolar concentrations.[6] It has also shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7][8]

Preclinical Efficacy Data (In Vitro)

The following table summarizes key quantitative data from in vitro preclinical studies.

| Assay Type | Cell Line | Endpoint | Result | Reference |

| Cytotoxicity | N2a (Mouse Neuroblastoma) | CC₅₀ | 0.78 µM | [1] |

| Cytotoxicity | NHEK (Normal Human Keratinocytes) | IC₅₀ | 820 nM (0.82 µM) | [9] |

| Cytotoxicity | Cal-27 (Oral Squamous Carcinoma) | IC₅₀ | 280 nM (0.28 µM) | [9] |

| Antiviral Activity | Vero (Kidney Epithelial) | EC₅₀ (SARS-CoV-2) | 0.29 µM | [2] |

| Nrf2 Activation | HUVECs (Endothelial Cells) | Effective Concentration | 10 - 100 nM | [6] |

Clinical Development

The clinical development of this compound methyl has been a noteworthy journey, marked by a significant shift in therapeutic focus from oncology to nephrology and punctuated by both promising results and significant setbacks.

Phase 1 (Oncology)

The first-in-human Phase 1 trial evaluated this compound methyl in patients with advanced solid tumors and lymphomas. The drug was generally well-tolerated, with reversible liver transaminase elevations being the dose-limiting toxicity.[5] An unexpected but significant finding was an increase in the estimated Glomerular Filtration Rate (eGFR) among the participants, suggesting a potential beneficial effect on kidney function.[5] This observation was the catalyst for pivoting the drug's development program.

Phase 2 (BEAM Trial - Diabetic Kidney Disease)

The BEAM (this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes) study was a Phase 2b trial designed to assess the efficacy and safety of this compound methyl in 227 patients with advanced CKD (Stage 3b-4) and Type 2 diabetes.[10] The trial demonstrated a remarkable and statistically significant increase in eGFR compared to placebo, which was sustained over 52 weeks.[10]

| Treatment Group | N | Mean Change in eGFR at 24 Weeks (mL/min/1.73 m²) | Mean Change in eGFR at 52 Weeks (mL/min/1.73 m²) |

| Placebo | 57 | No significant change | No significant change |

| This compound 25 mg | 57 | +8.2 ± 1.5 | +5.8 ± 1.8 |

| This compound 75 mg | 56 | +11.4 ± 1.5 | +10.5 ± 1.8 |

| This compound 150 mg | 57 | +10.4 ± 1.5 | +9.3 ± 1.9 |

| Data adapted from Pergola, P.E., et al. (2011).[10] |

Phase 3 (BEACON Trial - Diabetic Kidney Disease)

Following the promising results of BEAM, the large-scale Phase 3 BEACON trial was initiated. It enrolled 2,185 patients with Stage 4 CKD and Type 2 diabetes, randomizing them to receive 20 mg of this compound methyl or a placebo.[9] However, the trial was terminated prematurely in 2012 due to a significantly higher rate of heart failure-related adverse events in the treatment group.[7]

| Endpoint / Adverse Event | Placebo Group (N=1,097) | This compound Methyl Group (N=1,088) | Hazard Ratio (95% CI) |

| Heart Failure Events | 55 (5.0%) | 96 (8.8%) | 1.83 (1.32 - 2.55) |

| Muscle Spasms | 169 (15%) | 460 (42%) | N/A |

| Hypomagnesemia | 6% | 21% | N/A |

| Data from the BEACON trial.[7][9] |

Post-hoc analyses suggested that the heart failure events were primarily due to fluid overload, occurring early after treatment initiation, particularly in patients with pre-existing risk factors like elevated B-type natriuretic peptide (BNP) levels.[11]

Post-BEACON Development (TSUBAKI and Other Trials)

Learning from the BEACON trial, subsequent studies were designed with more stringent patient selection criteria, excluding those at high risk for heart failure, and incorporated dose-titration schemes. The TSUBAKI study, a Phase 2 trial in Japan, was crucial as it used the gold-standard method for measuring GFR—inulin clearance—to confirm that the eGFR increases seen in prior trials were not an artifact of altered creatinine metabolism.[12] The study met its primary endpoint, demonstrating a statistically significant increase in measured GFR.[12]

| Endpoint (at Week 16) | Placebo Group | This compound Methyl Group | Between-Group Difference | P-value |

| Change in Measured GFR (Inulin Clearance) | -0.69 mL/min/1.73 m² | +5.95 mL/min/1.73 m² | +6.64 mL/min/1.73 m² | 0.008 |

| Change in eGFR | +0.22 mL/min/1.73 m² | +12.30 mL/min/1.73 m² | +12.08 mL/min/1.73 m² | <0.0001 |

| Data from the TSUBAKI trial.[12] |

This positive result revived interest and led to further Phase 3 trials in other nephropathies, such as Alport syndrome and autosomal dominant polycystic kidney disease (ADPKD).

Key Experimental Protocols

Synthesis of this compound Methyl

The synthesis from oleanolic acid involves five main steps: (1) Methyl ester formation using potassium carbonate and methyl iodide in DMF; (2) Oxidation; (3) Epoxidation followed by reaction with HBr and Br₂; (4) Substitution of the bromo group with a cyano group using CuCN. Purification is typically performed via column chromatography.[1]

Western Blot Analysis for Nrf2 Activation

Total or nuclear proteins are extracted from treated cells using appropriate lysis buffers (e.g., RIPA buffer). Protein concentration is determined using a BCA assay. Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., GAPDH or Lamin B1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

Total RNA is isolated from cells using a suitable kit (e.g., RNeasy) with on-column DNase digestion. cDNA is synthesized from the RNA template using a reverse transcription kit. qPCR is then performed using a real-time PCR system with SYBR Green or TaqMan probes. Specific primers are used for target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene for normalization (e.g., GAPDH, ABL1). The relative gene expression is calculated using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Cells are lysed with a non-denaturing lysis buffer containing protease inhibitors. The whole-cell lysate is pre-cleared with protein A/G agarose beads. The lysate is then incubated with a primary antibody against one of the proteins of interest (e.g., anti-Nrf2 or anti-CBP) overnight at 4°C to form an antibody-protein complex. Protein A/G beads are added to precipitate the complex. After washing the beads to remove non-specific binders, the bound proteins are eluted and analyzed by Western blotting using an antibody against the second protein of interest (e.g., anti-CBP or anti-Nrf2).

GFR Measurement by Inulin Clearance

Inulin clearance is considered the gold standard for measuring GFR. The procedure involves administering an intravenous bolus of inulin followed by a continuous infusion to achieve steady-state plasma concentrations. Timed urine samples are collected (often via catheterization) along with blood samples at specific intervals. The concentration of inulin in both plasma and urine is measured (e.g., using a colorimetric assay). The GFR is then calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration. The result is typically normalized to a body surface area of 1.73 m².[12]

Conclusion

The development of this compound methyl provides a compelling case study in modern drug discovery. It highlights the journey from a nature-inspired synthetic compound to a targeted therapy, the importance of serendipitous clinical observations, and the critical need to understand and mitigate safety risks. By potently activating the Nrf2 pathway and inhibiting NF-κB, this compound methyl targets the fundamental pathologies of oxidative stress and inflammation. While its initial path in treating diabetic kidney disease was halted by significant safety concerns, subsequent research and refined clinical strategies have demonstrated that, in appropriately selected patient populations, it can produce genuine and significant improvements in renal function. The ongoing investigation of this compound methyl in other chronic diseases underscores its potential as a valuable therapeutic agent.

References

- 1. This compound methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 9. This compound Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]

- 10. This compound methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Bardoxolone: An In-depth Examination of its Nrf2-Dependent and Independent Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a semi-synthetic triterpenoid that has garnered significant attention for its potent biological activities. Initially investigated as an anti-inflammatory and anti-cancer agent, its ability to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has positioned it as a promising therapeutic candidate for a variety of diseases characterized by oxidative stress and inflammation, most notably chronic kidney disease (CKD).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, dissecting its well-established Nrf2-dependent effects from its emerging Nrf2-independent actions. Through a detailed presentation of quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's multifaceted pharmacology.

Nrf2-Dependent Effects of this compound

The cornerstone of this compound's mechanism of action lies in its potent activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant and cytoprotective responses.[2]

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the Nrf2-mediated response quiescent. This compound, as an electrophilic small molecule, reacts with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[3] The stabilized Nrf2 is then free to translocate to the nucleus.

Transcriptional Activation of Antioxidant Response Element (ARE)-Driven Genes

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of target genes. This binding initiates the transcription of numerous cytoprotective genes, including:

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4]

-

Glutathione Biosynthesis Enzymes: Glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM).[3]

-

Detoxifying Enzymes: Glutathione S-transferases (GSTs).

The upregulation of these genes collectively enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful substances, and maintain redox homeostasis.

Nrf2-Independent Effects of this compound

Beyond its profound influence on the Nrf2 pathway, this compound exhibits biological activities that are not directly mediated by Nrf2 activation. These independent effects contribute to its overall pharmacological profile.

Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. This compound has been shown to directly inhibit IκB kinase (IKK), a critical enzyme in the NF-κB cascade.[2][5] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB nuclear translocation and the downregulation of pro-inflammatory gene expression, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules.

Modulation of Mitochondrial Function

Emerging evidence suggests that this compound can directly impact mitochondrial bioenergetics. Studies have shown that this compound can affect mitochondrial respiration, leading to changes in oxygen consumption rate (OCR), ATP production, and proton leak.[6][7][8] The precise mechanisms of these effects are still under investigation but appear to be concentration-dependent and may involve direct interactions with mitochondrial proteins. At certain concentrations, this compound has been observed to decrease spare respiratory capacity.[6]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Data on Nrf2-Dependent and Independent Effects

| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |

| Nrf2-Dependent Effects | ||||

| Nrf2 Nuclear Translocation | Human Microvascular Endothelial Cells (HMECs) | 300 nM | 17.5-fold increase | [6] |

| Human Microvascular Endothelial Cells (HMECs) | 3 µM | 45-fold increase | [6] | |

| NQO1 mRNA Expression | Monkey Kidney | Not Specified | Significant increase | [3] |

| GCLC mRNA Expression | Monkey Kidney | Not Specified | Significant increase | [3] |

| Nrf2-Independent Effects | ||||

| NF-κB Inhibition | Various Cancer Cell Lines | Not Specified | Inhibition of IKKβ activity | [5][9] |

| Mitochondrial Respiration (Proton Leak) | Human Microvascular Endothelial Cells (HMECs) | 0.5 - 5 µM | Concentration-dependent increase | [6] |

| Mitochondrial Respiration (Spare Capacity) | Human Microvascular Endothelial Cells (HMECs) | 3 - 5 µM | Decrease | [6] |

| Cytotoxicity (CC50) | N2a cells | 0.78 ± 0.275 μM | [9] | |

| Antiviral Activity (IC50) against Rabies Virus | N2a cells | 0.0445 ± 0.0031 µM | [9] |

Table 2: Clinical Data on the Effect of this compound on Estimated Glomerular Filtration Rate (eGFR)

| Clinical Trial | Patient Population | Treatment Duration | Change in eGFR (this compound vs. Placebo) | Reference |

| BEACON | Type 2 Diabetes & Stage 4 CKD | 48 Weeks | +5.5 mL/min/1.73 m² vs. -0.9 mL/min/1.73 m² | [10][11] |

| TSUBAKI | Type 2 Diabetes & Stage 3-4 CKD | 16 Weeks | +5.95 mL/min/1.73 m² vs. -0.69 mL/min/1.73 m² (measured GFR) | [1] |

| 16 Weeks | +12.30 mL/min/1.73 m² vs. +0.22 mL/min/1.73 m² (eGFR) | [1] | ||

| CARDINAL (Phase 2) | Alport Syndrome | 12 Weeks | +12.7 mL/min/1.73 m² from baseline | [12] |

| CARDINAL (Phase 3) | Alport Syndrome | 48 Weeks | +9.2 mL/min/1.73 m² difference | [13] |

| 100 Weeks | +7.4 mL/min/1.73 m² difference | [13] | ||

| PHOENIX (IgA Nephropathy) | IgA Nephropathy | 12 Weeks | +8.0 mL/min/1.73 m² from baseline | [14] |

| PHOENIX (Type 1 Diabetes CKD) | Type 1 Diabetes CKD | 12 Weeks | +5.5 mL/min/1.73 m² from baseline | [14] |

| PHOENIX (ADPKD) | ADPKD | 12 Weeks | +12.0 mL/min/1.73 m² from baseline | [15] |

| FALCON | ADPKD | 100 Weeks | No significant difference at week 108 (off-treatment) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the Nrf2-dependent and independent effects of this compound.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a representative method for visualizing and quantifying the translocation of Nrf2 to the nucleus upon this compound treatment.

Materials:

-

Cell line of interest (e.g., HMECs, HEK293T)

-

Glass coverslips

-

Culture medium

-

This compound methyl

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.1% in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Rabbit anti-Nrf2 antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.

-

Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software.[17][18][19][20][21]

Western Blot for Nrf2 Pathway Proteins

This protocol outlines the detection and quantification of Nrf2 and its target proteins (e.g., HO-1, NQO1) and Keap1 by Western blot.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Nrf2, Rabbit anti-Keap1, Rabbit anti-HO-1, Rabbit anti-NQO1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Secondary antibody: HRP-conjugated Goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This protocol details the procedure to assess the interaction between Keap1 and Nrf2 and its disruption by this compound.

Materials:

-

Cell lysates

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., Rabbit anti-Keap1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot (Rabbit anti-Nrf2 and Rabbit anti-Keap1)

Procedure:

-

Cell Lysis: Lyse cells treated with this compound or vehicle in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the lysate with the anti-Keap1 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against Nrf2 and Keap1.[22]

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol describes the measurement of mRNA levels of Nrf2 target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

-

Primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

Representative Human Primer Sequences:

| Gene | Forward Primer | Reverse Primer | Reference |

| NFE2L2 (Nrf2) | CACATCCAGTCAGAAACCAGTGG | GGAATGTCTGCGCCAAAAGCTG | [23] |

| HMOX1 (HO-1) | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG | [24] |

| NQO1 | GGCAGAAGAGCACTGATCGTAC | TGCTAGAGATGACTCGGAAGG | [25] |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [8] |

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25]

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Seahorse XF Cell Mito Stress Test

This protocol outlines the measurement of mitochondrial respiration in response to this compound using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

This compound methyl

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentrations of this compound or vehicle and incubate in a non-CO2 incubator at 37°C for the desired pre-treatment time.

-

Compound Loading: Load the mitochondrial inhibitors from the Mito Stress Test kit into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.

-

Data Analysis: Analyze the OCR data to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[2][26][27][28]

Conclusion

This compound methyl is a pharmacologically complex molecule with a dual mechanism of action. Its potent activation of the Nrf2 pathway provides a strong rationale for its therapeutic use in diseases driven by oxidative stress and inflammation. Concurrently, its Nrf2-independent effects, particularly the inhibition of the pro-inflammatory NF-κB pathway and modulation of mitochondrial function, contribute to its overall biological activity profile. A thorough understanding of both the dependent and independent effects of this compound is crucial for the continued development and optimization of this and other Nrf2-modulating compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the science in this promising field.

References

- 1. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study on effect of this compound methyl on cisplatin-induced cellular senescence in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Methyl Ameliorates Hyperglycemia Induced Mitochondrial Dysfunction by Activating the keap1-Nrf2-ARE Pathway in Experimental Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Reata Pharmaceuticals, Inc.’s this compound Methyl Demonstrated Improved Kidney Function In Patients With Alport Syndrome In Ongoing Phase II Portion Of Phase II/III Cardinal Study - BioSpace [biospace.com]

- 13. This compound in Alport Syndrome: The CARDINAL trial — NephJC [nephjc.com]

- 14. bionews.com [bionews.com]

- 15. Randomized Clinical Trial on the Effect of this compound Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound Methyl on eGFR in ADPKD | Docwire News [docwirenews.com]

- 17. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound methyl and kidney function in CKD with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. origene.com [origene.com]

- 24. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Constitutive activation of Nrf2 induces a stable reductive state in the mouse myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. hpst.cz [hpst.cz]

A Technical Guide to Bardoxolone's Effect on Antioxidant Response Elements

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a potent, synthetic triterpenoid recognized as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a multitude of cytoprotective genes via the Antioxidant Response Element (ARE). This document provides a detailed technical overview of this compound's mechanism of action, quantitative data on its efficacy, comprehensive experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved. This compound's ability to modulate the Keap1-Nrf2-ARE axis underscores its therapeutic potential in conditions marked by oxidative stress and inflammation.[1][2]

Core Mechanism of Action: Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[4][5]

This compound methyl functions as a potent Nrf2 activator through direct interaction with Keap1.[6] Its mechanism involves:

-

Covalent Modification of Keap1: this compound covalently binds to a reactive cysteine residue (Cys151) within the BTB domain of Keap1.[7][8][9]

-

Conformational Change and Nrf2 Release: This binding induces a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 complex.[10] This prevents Keap1 from presenting Nrf2 to the Cul3-Rbx1 E3 ubiquitin ligase complex for degradation.[3][4]

-

Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 protein stabilizes, accumulates in the cytoplasm, and translocates into the nucleus.[6][10]

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the ARE sequences in the promoter regions of its target genes.[5][11] This binding initiates the transcription of a broad array of cytoprotective genes.[1][2]

Quantitative Efficacy of this compound

The potency of this compound in activating the Nrf2 pathway has been quantified across various in vitro models. The data highlights its ability to induce Nrf2-dependent gene expression at nanomolar concentrations.

Table 1: Nrf2 Activation and Target Gene Induction by this compound Methyl

| Parameter | Cell Line | Concentration | Result | Reference |

| ARE Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 nM | Significant increase | [6] |

| Nrf2 Nuclear Translocation | HUVECs | 10-100 nM | Significant enrichment in nuclear fraction | [6] |

| NQO1 mRNA Induction | HUVECs | 10-100 nM | Significant increase | [6] |

| HMOX1 (HO-1) mRNA Induction | HUVECs | 10-100 nM | Significant increase | [6] |

| GCLC mRNA Induction | HUVECs | 10-100 nM | Significant increase | [6] |

| IC50 (Antiviral Activity) | N2a cells (RABV infection) | 0.0445 ± 0.0031 µM | Potent antiviral effect via Nrf2 | [12] |

| NQO1 mRNA Induction | Peripheral Blood Mononuclear Cells (PBMCs) | N/A (in vivo) | Increased levels in patients | [13] |

Dual Anti-inflammatory Mechanism

Beyond its antioxidant effects, this compound methyl exhibits potent anti-inflammatory properties through both Nrf2-dependent and Nrf2-independent mechanisms.

-

Nrf2-Dependent: Activated Nrf2 can suppress inflammation. For example, it promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which mitigate oxidative stress that often fuels inflammatory signaling.[14]

-

Nrf2-Independent: this compound can directly inhibit the IκB kinase (IKKβ), a key enzyme in the NF-κB signaling pathway.[1][15] By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκB, thereby sequestering the inflammatory transcription factor NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory mediators like TNF-α and IL-6.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Nrf2-ARE pathway.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the ARE transcriptional element.

-

Cell Culture & Transfection:

-

Plate cells (e.g., HepG2, AREc32) in a 6-well or 96-well plate to achieve 60-70% confluency.[16]

-

Transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine). The transfection mixture should contain a firefly luciferase reporter plasmid under the control of a promoter with multiple ARE copies and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.[16]

-

-

Compound Treatment:

-

After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound methyl or vehicle control (e.g., DMSO).

-

Incubate cells for a specified period (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with 1X Phosphate-Buffered Saline (PBS).

-

Add 1X Passive Lysis Buffer to each well and incubate on a rocker at room temperature for 15 minutes to ensure complete lysis.[16]

-

-

Luminometry:

-

Transfer 20 µL of cell lysate to a white-walled, clear-bottom 96-well plate.[16]

-

Use a dual-luciferase assay kit. First, inject the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.[16]

-

Next, inject the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.[16]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[16]

-

Calculate the fold induction by comparing the normalized activity of this compound-treated cells to that of vehicle-treated cells.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol quantifies the mRNA levels of Nrf2 target genes.

-

Cell Culture & Treatment:

-

Plate cells (e.g., HUVECs, SH-SY5Y) and treat with desired concentrations of this compound methyl for a set time (e.g., 24 hours).[17]

-

-

RNA Isolation:

-

Lyse cells and extract total RNA using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[6]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for Nrf2 targets (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).[18][19]

-

Perform the reaction on a real-time PCR system with typical cycling conditions: initial denaturation (e.g., 95°C for 1 min), followed by 40 cycles of denaturation (95°C for 10s) and annealing/extension (60°C for 60s).[20]

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to vehicle controls.[21]

-

Western Blot for Protein Expression and Nrf2 Translocation

This method detects changes in protein levels and the subcellular location of Nrf2.

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Lamin B (nuclear marker), or β-actin (cytoplasmic/loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing target protein levels to the appropriate loading control.[6]

-

Signaling Pathways and Workflows

Visual diagrams provide a clear understanding of the complex processes involved in this compound's mechanism of action and its experimental evaluation.

Caption: this compound binds to Keap1, promoting Nrf2 nuclear translocation.

Caption: A typical workflow for in vitro evaluation of this compound's activity.

Caption: this compound's dual antioxidant and anti-inflammatory effects.

References

- 1. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]

- 2. This compound Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 4. This compound methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1-Nrf2 signaling activation by this compound-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. This compound methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Phase I First-in-Human Trial of this compound Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of this compound Methyl on Hepatic Enzymes in Patients with Type 2 Diabetes Mellitus and Stage 4 CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Luciferase reporter assay [bio-protocol.org]

- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic Effects of Nrf2 Activation by this compound Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. origene.com [origene.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. pnas.org [pnas.org]

- 22. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]

Early Investigations into the Anti-inflammatory Properties of Bardoxolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research into the anti-inflammatory properties of Bardoxolone (also referred to as this compound Methyl or CDDO-Me). It is designed to offer a detailed understanding of the core mechanisms of action, experimental methodologies used in its early evaluation, and key quantitative findings that established its anti-inflammatory profile.

Core Mechanism of Action: Dual Regulation of Nrf2 and NF-κB Signaling

Early investigations revealed that this compound's potent anti-inflammatory effects stem from its ability to modulate two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2 Activation: this compound was identified as a potent activator of Nrf2, a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound covalently binds to reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[4] This leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which play a crucial role in mitigating oxidative stress, a key driver of inflammation.[3][5]

NF-κB Inhibition: The NF-κB pathway is a central mediator of pro-inflammatory gene expression. This compound was shown to inhibit this pathway through multiple mechanisms. A key direct mechanism is the inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[6] IKK inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7] Additionally, by activating Nrf2 and reducing reactive oxygen species (ROS), this compound indirectly suppresses the NF-κB pathway, as ROS are known activators of NF-κB signaling.[2]

Quantitative Data from Early Preclinical Investigations

The anti-inflammatory effects of this compound were quantified in a variety of in vitro and in vivo models. The following tables summarize key findings from these early studies.

Table 1: In Vitro Efficacy of this compound in Modulating Inflammatory Pathways

| Assay Type | Cell Line | Treatment | Concentration | Result | Reference |

| Nrf2 Activation | |||||

| NQO1 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 10-100 nM | Significant increase in NQO1 mRNA | [8] |

| HO-1 mRNA Expression | HUVECs | This compound | 10-100 nM | Significant increase in HO-1 mRNA | [8] |

| ARE Luciferase Reporter Assay | HUVECs | This compound | 10-100 nM | Significant increase in ARE activity | [8] |

| NF-κB Inhibition | |||||

| IKK Kinase Activity | In vitro assay | This compound | IC50 ~20 µM | Inhibition of IKKβ kinase activity | [9] |

| TNF-α-induced NF-κB Activation | Various cell lines | This compound | Potent inhibition | Inhibition of constitutive and inducible NF-κB activation | [10] |

| Cytokine Production | |||||

| LPS-induced TNF-α Secretion | RAW 264.7 Macrophages | This compound | Pre-treatment | Dose-dependent reduction in TNF-α | [7] |

| LPS-induced IL-6 Secretion | RAW 264.7 Macrophages | This compound | Pre-treatment | Dose-dependent reduction in IL-6 | [7] |

| Macrophage Polarization | |||||

| M1 Marker (CD80) Expression | Bone Marrow-Derived Macrophages (BMDMs) | This compound + LPS/IFN-γ | Not specified | Reduction in CD80 expression | [11] |

| M2 Marker (CD206) Expression | BMDMs | This compound + IL-4 | Not specified | Enhancement of CD206 expression | [11] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Species | This compound Dose | Key Findings | Reference |

| LPS-induced Acute Lung Injury | Mouse | Not specified | Reduced lung wet/dry weight ratio, neutrophil infiltration, and pro-inflammatory cytokines. | [2] |

| High-Fat Diet-Induced Inflammation | Mouse | 10 mg/kg/day | Reduced macrophage infiltration (F4/80+, CD11c+) and increased anti-inflammatory macrophages (CD206+) in brown adipose tissue. | [12] |

| LPS-induced Endotoxemia | Mouse | Not specified | Reduced serum levels of TNF-α and IL-6. | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory properties of this compound in early investigations.

Nrf2 Pathway Activation Assays

-

Objective: To determine the effect of this compound on the nuclear translocation of Nrf2 and the expression of its downstream target proteins (NQO1, HO-1).

-

Protocol:

-

Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) or other suitable cell lines and grow to 80% confluency. Treat cells with this compound (10-100 nM) or vehicle (DMSO) for the desired time (e.g., 3-6 hours).

-

Nuclear and Cytoplasmic Extraction: Harvest cells and separate nuclear and cytoplasmic fractions using a commercial kit (e.g., from Sigma-Aldrich) according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, NQO1, HO-1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

-

Objective: To assess the ability of this compound to disrupt the interaction between Keap1 and Nrf2.

-

Protocol:

-

Cell Lysis: Treat HUVECs with this compound (10-100 nM) for 3 hours. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-Keap1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

-